molecular formula C24H34N4O3S B2780375 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 898434-68-9

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2780375
CAS No.: 898434-68-9
M. Wt: 458.62
InChI Key: CYVJWLPLPSVHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide is a synthetic small molecule investigated for its potent inhibitory activity against Cyclin-Dependent Kinases (CDKs). CDKs are serine/threonine kinases that play a fundamental role in controlling cell cycle progression and transcriptional regulation , and their dysregulation is a hallmark of various cancers. This compound is structurally related to known CDK inhibitors, such as kenpaullone, and functions by competitively binding to the ATP-binding pocket of specific CDK isoforms, thereby halting uncontrolled cell proliferation. Its primary research value lies in its application as a chemical probe to dissect the complexities of cell cycle dynamics and to study the downstream effects of CDK inhibition in oncogenic signaling pathways. Researchers utilize this compound in in vitro and in vivo models to explore its potential as a lead structure for the development of novel antineoplastic therapeutics, particularly for cancers driven by aberrant CDK activity.

Properties

IUPAC Name

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O3S/c1-4-27(5-2)15-10-16-28-20-13-9-11-18(20)23(26-24(28)30)32-17-22(29)25-19-12-7-8-14-21(19)31-6-3/h7-8,12,14H,4-6,9-11,13,15-17H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVJWLPLPSVHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include a tetrahydrocyclopenta[d]pyrimidine core and a thioether linkage, which may enhance its biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C23H31FN4O2SC_{23}H_{31}FN_{4}O_{2}S, with a molecular weight of approximately 446.6 g/mol. The presence of a diethylamino group is notable for improving solubility and facilitating interactions with biological targets. The structural complexity suggests diverse pharmacological interactions that warrant further investigation.

Anticancer Properties

Research has shown that compounds with similar structural motifs to this compound exhibit significant anticancer activities. For instance, derivatives of pyrido[2,3-d]pyrimidines have been documented to target various cancer pathways, including:

  • Tyrosine Kinase Inhibition : This compound may inhibit key kinases involved in cancer cell proliferation.
  • Cell Cycle Arrest : Induction of G2/M phase arrest has been observed in related compounds, suggesting potential for tumor growth inhibition.

A study indicated that pyrido[2,3-d]pyrimidine derivatives demonstrated substantial growth inhibition in cancer cell lines such as HCT-116 and HepG-2 when compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The thioether linkage and aromatic substituents in the compound could enhance its antimicrobial properties. Compounds with similar characteristics have shown effectiveness against various bacterial strains. The presence of fluorinated phenyl groups is known to increase lipophilicity, potentially improving membrane penetration and antimicrobial efficacy .

CNS Activity

The diethylamino group suggests potential central nervous system (CNS) activity. Compounds with similar amine functionalities have been noted for their CNS depressant effects and anticonvulsant properties. This aspect requires further exploration through specific neuropharmacological studies.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis.
  • Signal Transduction Modulation : The unique structural features may allow interaction with various receptors and enzymes involved in cell signaling pathways relevant to cancer and microbial resistance.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities associated with related compounds:

StudyFindings
Grivsky et al. (Year)Demonstrated anticancer effects in rat models using pyrido[2,3-d]pyrimidine derivatives targeting DHFR .
Medicinal Chemistry ReviewHighlighted the broad spectrum of activities for pyrimidine derivatives including antitumor and antimicrobial properties .
Comparative AnalysisShowed that fluorinated analogs exhibited enhanced activity against specific cancer cell lines compared to non-fluorinated counterparts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name (Substituents) Molecular Weight Melting Point (°C) Key Structural Differences Bioactivity Notes (if available) Source
Target Compound : N-(2-ethoxyphenyl) 483.62* Not reported Reference compound Under investigation
Analog 1 : N-(3,4-difluorophenyl) 471.56* Not reported Difluorophenyl group (electron-withdrawing) Enhanced binding affinity in docking studies
Analog 2 : N-(2,3-dichlorophenyl) 344.21 230–232 Dichlorophenyl group (lipophilic) Anticandidal activity (MIC: 8 µg/mL)
Analog 3 : Chlorophenyl + Thieno-fused core 505.99* Not reported Thieno[2,3-d]pyrimidine core (increased π-system) Potential kinase inhibition
Analog 4 : N-(4-phenoxyphenyl) 377.42 224–226 Phenoxy extension (bulky substituent) Moderate anti-inflammatory activity
Analog 5 : Cyclopenta[b]thiophene + pyrimidine 326.0 197–198 Thiophene fusion (altered electronic profile) Unreported bioactivity

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., difluoro in Analog 1) improve binding affinity in computational models due to enhanced dipole interactions . Lipophilic groups (e.g., dichlorophenyl in Analog 2) correlate with antifungal activity, likely via membrane disruption . Steric bulk (e.g., phenoxy in Analog 4) reduces metabolic clearance but may hinder target engagement .

Cyclopenta[b]thiophene derivatives (Analog 5) show altered NMR profiles, suggesting distinct conformational preferences .

Physicochemical Properties: The target compound’s diethylamino group likely enhances solubility (predicted logP ~2.1) compared to dichlorophenyl analogs (logP ~3.5) . Melting points vary significantly (197–232°C), reflecting differences in crystallinity driven by substituent polarity and symmetry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including cyclization of the pyrimidine core, thioether linkage formation, and amide coupling. For analogs, reactions often use coupling agents like EDCI/HOBt for amide bond formation and thioglycolic acid derivatives for thiolation . Optimize yields by monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2 equivalents of diethylamino propyl bromide for alkylation steps) .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer : Use 1H NMR (e.g., DMSO-d6 solvent) to confirm substituent integration (e.g., δ ~2.4–3.2 ppm for cyclopenta protons, δ ~6.7–8.3 ppm for aromatic protons) and LC-MS (e.g., m/z ~500–550 [M+H]+) for molecular weight validation . Purity ≥95% is achievable via recrystallization in ethanol/water mixtures (80:20 v/v) .

Q. What analytical techniques are critical for assessing stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC under:

  • Acidic/basic conditions : pH 2–10 buffers (25°C, 24–72 hours) to monitor degradation peaks.
  • Thermal stress : 40–60°C for 1–4 weeks to assess thermal decomposition via FT-IR (e.g., loss of amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Employ Glide XP docking (Schrödinger Suite) to model interactions with target proteins (e.g., kinases). Key parameters:

  • Hydrophobic enclosure : Score lipophilic interactions between the cyclopenta ring and protein pockets.
  • Hydrogen bonding : Prioritize interactions with the pyrimidine-4-thio group and acetamide NH . Validate with MD simulations (100 ns) to assess binding mode stability .

Q. What experimental designs are optimal for evaluating in vitro pharmacological activity?

  • Methodological Answer : Use a split-plot design for dose-response assays:

  • Main plots : Compound concentrations (e.g., 0.1–100 μM).
  • Subplots : Cell lines (e.g., cancer vs. non-cancer) with 4 replicates per group.
  • Endpoints : IC50 calculation via nonlinear regression (GraphPad Prism) and ROS generation assays (DCFH-DA probe) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate findings by:

  • Replicating assays under standardized conditions (e.g., serum-free media, 37°C, 5% CO2).
  • Controlling batch variability : Characterize each compound batch via elemental analysis (e.g., C, H, N within ±0.4% of theoretical) and compare with literature analogs (e.g., thienopyrimidine derivatives) .

Q. What strategies mitigate synthetic byproducts during large-scale production for preclinical studies?

  • Methodological Answer : Implement flash chromatography (silica gel, hexane/ethyl acetate gradient) to remove:

  • Diastereomers : Resolve using chiral columns (e.g., Chiralpak AD-H).
  • Oxidative byproducts : Add antioxidants (e.g., 0.1% BHT) during thioglycolic acid coupling steps .

Specialized Methodological Considerations

Q. How can NMR spectroscopy differentiate between tautomeric forms of the pyrimidine core?

  • Methodological Answer : Perform 2D NOESY experiments in DMSO-d6 to detect spatial proximity between the pyrimidine NH (~9.8 ppm) and adjacent protons. Tautomerization (e.g., keto-enol shifts) alters coupling constants (e.g., J = 6–8 Hz for enolic protons) .

Q. What environmental impact assessments are required for lab-scale synthesis?

  • Methodological Answer : Follow Project INCHEMBIOL guidelines:

  • Biodegradation : Test in OECD 301D shake-flask systems (28 days, activated sludge).
  • Ecotoxicity : Use Daphnia magna acute toxicity assays (48-hour LC50) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.